molecular formula C19H21BrN4O B13401477 6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

Cat. No.: B13401477
M. Wt: 401.3 g/mol
InChI Key: KWRSYOAKIITEKL-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .

Chemical Reactions Analysis

6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. These interactions can modulate various cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse pharmacological activities.

Properties

Molecular Formula

C19H21BrN4O

Molecular Weight

401.3 g/mol

IUPAC Name

6-bromo-2-(4-methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H21BrN4O/c1-25-16-5-2-14(3-6-16)19-17(13-23-10-8-21-9-11-23)24-12-15(20)4-7-18(24)22-19/h2-7,12,21H,8-11,13H2,1H3

InChI Key

KWRSYOAKIITEKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)CN4CCNCC4

Origin of Product

United States

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